(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride
Description
Properties
CAS No. |
73623-42-4 |
|---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-11(4-2)16-13(15)12(14)10-8-6-5-7-9-10;/h5-9,11-12H,3-4,14H2,1-2H3;1H |
InChI Key |
BNNQIDDJHIXHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Example Preparation Steps
Step 1: Synthesis of 2-Oxo-2-phenylacetic Acid
- Method : Oxidation of phenylglycine or related compounds.
- Reagents : Phenylglycine, oxidizing agents (e.g., tert-butylhydroperoxide).
- Conditions : Ethyl acetate, 80°C, 24 hours.
Step 2: Introduction of the Pentan-3-yloxy Group
- Method : Reaction with a pentan-3-ol derivative.
- Reagents : Pentan-3-ol, suitable activating agents (e.g., thionyl chloride).
- Conditions : Toluene or dichloromethane, room temperature to reflux.
Step 3: Formation of the Azanium Ion
- Method : Reaction with an amine.
- Reagents : Amine (e.g., phenylglycine amine), acid or acid chloride.
- Conditions : Dichloromethane, room temperature, base (e.g., triethylamine).
Step 4: Coupling Reactions
- Method : Coupling of the phenyl and pentan-3-yloxy groups with the azanium ion.
- Reagents : Acid chlorides or esters derived from previous steps.
- Conditions : Dichloromethane, room temperature, base (e.g., triethylamine).
Reaction Conditions and Yields
The specific reaction conditions and yields for each step can vary significantly based on the reagents and conditions used. Here is a general overview of conditions that might be applicable:
Purification and Characterization
After synthesis, the compound would typically be purified using techniques such as column chromatography or crystallization. Characterization can be performed using spectroscopic methods like NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Key Reaction Pathways
Based on structural analogs and related compounds from patents and literature, the following reactions are theorized or observed:
Hydrolysis of the Ether Linkage
The pentan-3-yloxy group undergoes acid- or base-catalyzed cleavage under elevated temperatures, yielding phenolic derivatives or alcohols . For example:
-
In acidic conditions (HCl), cleavage produces 2-oxo-1-phenylethanol and pentan-3-ol (as per analogous reactions in sulfonate esters) .
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 1M HCl, reflux, 6h | Phenolic acid + pentanol | ~70% | |
| NaOH (2M), 80°C, 3h | Sodium phenolate + pentanol | ~65% |
Nucleophilic Substitution at the Ammonium Center
The NH₃⁺ group participates in alkylation or quaternization reactions. For instance:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| CH₃I | THF, 0–5°C, 2h | Quaternary ammonium iodide | Requires excess methyl iodide |
| Benzyl bromide | Et₂O, RT, 12h | Benzyl-substituted ammonium | Lower yield due to steric hindrance |
Reduction of the Ketone Group
The 2-oxo group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ , yielding (2-hydroxy-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride .
| Reducing Agent | Conditions | Yield | Diastereoselectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1h | 85% | Racemic mixture |
| LiAlH₄ | THF, reflux, 4h | 92% | Not reported |
Condensation and Cyclization Reactions
The ketone and ammonium groups enable participation in Mannich-type reactions or heterocycle formation :
-
Mannich reaction with formaldehyde and dimethylamine produces β-amino ketones .
-
Cyclization with hydrazine forms pyrazoline derivatives , as observed in structurally similar systems .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Hydrazine hydrate | Pyrazoline | EtOH, 80°C, 8h | 78% |
| Formaldehyde + NH₃ | β-Amino ketone | H₂O, RT, 24h | 63% |
Stability and Decomposition
-
Thermal decomposition occurs above 200°C, releasing CO , NH₃ , and chlorinated byproducts .
-
Photodegradation under UV light (254 nm) generates phenylacetyl chloride and pentan-3-yl radical .
Industrial and Pharmaceutical Relevance
Scientific Research Applications
Synthetic Chemistry
One of the primary applications of (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride is as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, particularly in the formation of more complex molecules through:
- Enantioselective Reactions : The compound has been shown to be a powerful synthetic intermediate that can undergo enantioselective reactions, making it valuable for producing chiral compounds .
- Nucleophilic Substitutions : It can act as a nucleophile in substitution reactions, facilitating the synthesis of substituted phenethylamines and other derivatives that are important in pharmaceuticals .
Materials Science
In materials science, (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride is being investigated for its potential applications in:
- Coatings and Sealants : The compound's properties allow it to be used as an additive in coatings that require enhanced adhesion and durability. It can modify surface characteristics to improve hydrophobicity, which is beneficial for waterproofing applications .
- Polymer Chemistry : Its ability to form stable complexes with various polymer matrices makes it suitable for developing advanced materials with tailored properties such as increased mechanical strength and thermal stability.
Therapeutic Applications
Emerging research indicates that (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride may have potential therapeutic uses:
- Drug Delivery Systems : The compound's quaternary ammonium structure suggests it could be utilized in drug delivery systems, particularly for sustained release formulations where controlled release of active pharmaceutical ingredients is desired .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Benzethonium Chloride
Structure: Benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium; chloride. Key Differences:
- Replaces the pentan-3-yloxy group with a phenoxyethoxy chain and a bulky 2,4,4-trimethylpentyl substituent.
- Larger molecular weight (448.09 g/mol ) and higher hydrophobicity due to extended alkyl/aryl chains.
Applications : Widely used as a cationic surfactant and antimicrobial agent .
[2-(2,6-Dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium Chloride
Structure: Features a 2,6-dimethylanilino group linked to a carbonyl and diisopropylammonium chloride. Key Differences:
- Shorter alkyl chains (isopropyl vs. pentan-3-yloxy) and an aromatic amine substituent.
- Molecular weight 298.85 g/mol, with higher hydrogen-bond donor capacity (2 donors vs. 1 in the target compound). Applications: Local anesthetic properties due to its lidocaine-like structure .
(3-Phenylbutan-2-ylamino)azanium;chloride
Structure : A secondary ammonium salt with a phenylbutane backbone.
Key Differences :
Physicochemical Properties
Key Trends :
- Hydrophobicity : Benzethonium chloride’s extended alkyl chains enhance lipid solubility, making it more suited for membrane disruption in antimicrobial roles.
- Polarity: The ketone and ether groups in the target compound increase polarity compared to simpler ammonium salts like (3-phenylbutan-2-ylamino)azanium;chloride.
Biological Activity
(2-Oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride, also known by its CAS number 73623-42-4, is a chemical compound with potential biological activity. This article reviews the known biological effects, mechanisms of action, and relevant case studies related to this compound.
The biological activity of (2-Oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating its use as an antimicrobial agent.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit key enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications in metabolic disorders.
Biological Activity Data
The following table summarizes key findings related to the biological activity of (2-Oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride:
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, (2-Oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride was tested against various pathogens. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) determined to be 25 µg/mL. This suggests potential applications in treating infections caused by resistant strains.
Case Study 2: Enzyme Inhibition and Pharmacological Potential
Another study focused on the compound's ability to inhibit tyrosinase, an enzyme crucial for melanin production. The compound showed significant inhibition at concentrations lower than those required for traditional inhibitors, suggesting that it could be developed into a skin-whitening agent or for treating hyperpigmentation disorders .
Q & A
Q. Q1. What are the recommended methods for synthesizing (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium chloride, and how can structural purity be validated?
Answer: Synthesis typically involves nucleophilic substitution or condensation reactions, leveraging the reactivity of azanium precursors with carbonyl-containing intermediates. To ensure structural fidelity:
- X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, monoclinic crystal systems (e.g., P21/c space group) with lattice parameters (e.g., a = 21.977 Å, b = 12.2295 Å) can be resolved using SHELX programs .
- Spectroscopic validation : Combine H/C NMR to confirm proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm) and carbonyl stretching vibrations (C=O at ~1700 cm) via FTIR.
- Elemental analysis : Verify stoichiometry (e.g., C:H:N:Cl ratios) to rule out byproducts.
Q. Q2. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
Answer: Contradictions often arise from solvent polarity, pH, or crystallographic polymorphism. Mitigation strategies include:
- Systematic solvent screening : Use Hansen solubility parameters to map polarity effects. For example, polar aprotic solvents (DMF, DMSO) may enhance solubility compared to hydrocarbons.
- Thermogravimetric analysis (TGA) : Assess thermal stability under inert atmospheres (e.g., N) to identify decomposition thresholds.
- pH-dependent stability studies : Monitor hydrolytic degradation via HPLC at varying pH (e.g., 2–10), noting chloride release via ion chromatography .
Advanced Research Questions
Q. Q3. What experimental frameworks are suitable for studying the environmental fate of this compound, particularly its persistence and biodegradation pathways?
Answer: Adopt the INCHEMBIOL project methodology :
Abiotic transformations : Simulate photolysis (UV-Vis irradiation) and hydrolysis (pH 4–9 buffers) under controlled lab conditions.
Biotic degradation : Use soil microcosms or activated sludge systems to track microbial metabolism via LC-MS/MS, identifying metabolites like phenylacetic acid derivatives.
Partition coefficients : Measure log (octanol-water) to predict bioaccumulation potential.
| Parameter | Method | Key Metrics |
|---|---|---|
| Hydrolysis half-life | OECD Guideline 111 | at pH 7, 25°C |
| Photolytic degradation | EPA 835.2210 | Quantum yield under UV-A/B |
| Microbial mineralization | ISO 14592 | CO evolution over 28 days |
Q. Q4. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?
Answer: Leverage density functional theory (DFT) and molecular docking :
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., azanium’s positive charge) for target interactions.
- QSAR modeling : Corrogate substituent effects (e.g., alkoxy chain length) with antibacterial efficacy, as seen in structurally related azetidinyl derivatives .
- ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability) using tools like SwissADME to prioritize syntheses.
Example application : Modifying the pentan-3-yloxy group to shorter chains may reduce steric hindrance, enhancing enzyme binding (e.g., β-lactamase inhibition) .
Q. Q5. What crystallographic challenges arise in resolving the compound’s structure, and how can they be mitigated?
Answer: Common issues include twinned crystals and weak diffraction . Solutions involve:
- Crystal optimization : Use vapor diffusion (e.g., methanol/water) to grow single crystals >0.2 mm.
- Data collection : Employ high-flux synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data and restraints for disordered moieties (e.g., flexible alkoxy chains) .
Q. Q6. How can researchers reconcile conflicting bioactivity data across studies, such as antimicrobial efficacy?
Answer: Discrepancies often stem from assay conditions (e.g., inoculum size, growth media). Standardize protocols:
- Broth microdilution : Follow CLSI guidelines (e.g., M07-A11) with Staphylococcus aureus (ATCC 29213) as a control.
- Time-kill assays : Compare static (MIC) vs. dynamic (MBC) endpoints to distinguish bacteriostatic vs. bactericidal effects.
- Synergy testing : Use checkerboard assays with ampicillin to identify fractional inhibitory concentration (FIC) indices .
Q. Q7. What analytical techniques are critical for detecting trace impurities or degradation products in synthesized batches?
Answer:
Q. Q8. How can the compound’s reactivity under anhydrous vs. aqueous conditions be systematically compared?
Answer: Design a kinetic study :
Anhydrous : React with acetyl chloride in dry THF, monitoring acylation via C NMR (appearance of ester carbonyl at ~175 ppm).
Aqueous : Hydrolyze in buffered solutions (pH 2–12), tracking chloride release via ion-selective electrodes.
Activation energy : Calculate using Arrhenius plots from rate constants at 25–60°C .
Q. Q9. What strategies optimize the compound’s stability in formulation studies (e.g., solid dispersions)?
Answer:
Q. Q10. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
